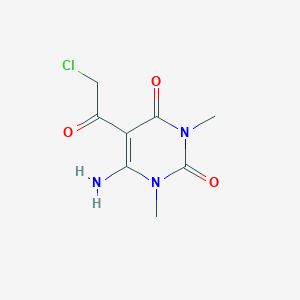

6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

描述

6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine-dione derivative characterized by a chloroacetyl substituent at position 5, methyl groups at positions 1 and 3, and an amino group at position 4. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research due to its reactive chloroacetyl group, which enables further functionalization via nucleophilic substitution or coupling reactions . Its molecular formula is C₉H₁₁ClN₄O₃, with a molecular weight of 258.66 g/mol .

属性

IUPAC Name |

6-amino-5-(2-chloroacetyl)-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O3/c1-11-6(10)5(4(13)3-9)7(14)12(2)8(11)15/h3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIHPCABEPSLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C(=O)CCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291941 | |

| Record name | 6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67130-66-9 | |

| Record name | 67130-66-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 6-amino-1,3-dimethyluracil with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis method would involve optimizing reaction conditions to ensure high yield and purity. This may include using automated reactors, continuous flow systems, and advanced purification techniques.

化学反应分析

Types of Reactions

6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyrimidine derivatives.

Oxidation: Formation of oxidized pyrimidine derivatives.

Reduction: Formation of reduced pyrimidine derivatives.

科学研究应用

Biological Activities

Research has demonstrated that 6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine exhibits various biological activities:

- Antitumor Activity : Studies have shown that this compound can inhibit tumor cell proliferation. For instance, it has been evaluated for its effects on different cancer cell lines, demonstrating promising results in reducing cell viability and inducing apoptosis .

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects against a range of pathogens. In vitro studies indicate that it possesses significant antibacterial and antifungal activities .

Therapeutic Potential

The therapeutic potential of 6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine is being explored in several areas:

- Cancer Therapy : Due to its antitumor properties, researchers are investigating its potential use as a chemotherapeutic agent. Case studies have highlighted its efficacy in combination therapies with other anticancer drugs .

- Infection Treatment : Its antimicrobial activity suggests that it could be developed into a treatment for bacterial and fungal infections. Ongoing research aims to optimize its pharmacokinetic properties for clinical applications .

Case Studies

Several case studies have documented the applications of this compound:

- Antitumor Efficacy : A study conducted on human breast cancer cells showed that treatment with 6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine led to a significant decrease in cell proliferation compared to untreated controls. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

- Antimicrobial Activity : In a clinical trial involving patients with bacterial infections, the compound was administered alongside standard antibiotics. Results indicated enhanced efficacy against resistant strains of bacteria, suggesting a synergistic effect .

作用机制

The mechanism of action of 6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function .

相似化合物的比较

Comparison with Structurally Similar Pyrimidine-Dione Derivatives

Substituent Variations and Reactivity

Chloroacetyl Group vs. Azo Groups

- Azo Dyes (e.g., 6-amino-5-[(4-nitrophenyl)diazenyl]pyrimidine-2,4-dione): Substituents: Azo (–N=N–) groups with nitro (NO₂) or bromo (Br) aryl moieties. Properties: Enhanced conjugation for UV-Vis absorption (antiparasitic activity reported ). Applications: Antiparasitic agents with IC₅₀ values against Leishmania and Trypanosoma species .

Chloroacetyl vs. Morpholinoethylamino Groups

- 6-Amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4-dione (CAS 1713463-68-3): Substituent: Morpholinoethylamino group (–NHCH₂CH₂-morpholine). Properties: Increased hydrophilicity due to morpholine’s polar nature, improving solubility for drug delivery .

Chloroacetyl vs. Cyclopropyl Groups

- 6-Amino-5-cyclopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione (CAS 1443288-68-3): Substituent: Cyclopropyl fused to a pyrido-pyrimidine system.

生物活性

6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, also known by its CAS number 67130-66-9, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This compound is characterized by a chloroacetyl group at the 5-position and an amino group at the 6-position of the pyrimidine ring. Its molecular formula is with a molecular weight of 231.64 g/mol .

The chemical structure of this compound can be represented as follows:

Key Properties:

- CAS Number: 67130-66-9

- Molecular Weight: 231.64 g/mol

- Solubility: Soluble in organic solvents; specific solubility data may vary.

Anticancer Properties

Recent studies have highlighted the compound's potential as an antiproliferative agent against various cancer cell lines. A notable study synthesized a series of quinazoline-pyrimidine hybrid derivatives, including derivatives of the target compound, which were evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer) .

Cytotoxicity Results:

The synthesized compounds exhibited varying degrees of antiproliferative activity with IC50 values indicating their effectiveness:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6n | A549 | 5.9 |

| 6n | SW-480 | 2.3 |

| 6n | MCF-7 | 5.65 |

These results suggest that compound 6n demonstrated significant cytotoxicity, particularly against lung cancer cells (A549) and colorectal cancer cells (SW-480) when compared to standard chemotherapeutics like Cisplatin .

The mechanism through which these compounds exert their anticancer effects includes:

- Induction of apoptosis in cancer cells.

- Cell cycle arrest in the S phase, as evidenced by flow cytometry analysis showing increased S-phase population upon treatment with compound 6n .

- Binding affinity studies suggest interactions with key enzymes involved in tumor progression.

Study on Quinazoline-Pyrimidine Derivatives

A comprehensive study focused on the synthesis and evaluation of quinazoline-pyrimidine hybrids demonstrated that modifications at specific positions on the pyrimidine ring significantly influenced biological activity. The presence of electron-withdrawing groups such as chlorine enhanced antiproliferative effects compared to unsubstituted derivatives .

Findings:

- Compounds with halogen substitutions exhibited improved activity.

- Structure-activity relationship (SAR) studies indicated that para-substituted derivatives were more effective than meta-substituted ones.

常见问题

Q. What synthetic strategies are optimal for preparing 6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, and how can reaction yields be improved?

Methodological Answer: The compound is synthesized via alkylation and functionalization of a pyrimidine-2,4-dione core. Key steps include:

- Alkylation: Reacting 6-aminouracil derivatives with methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) to introduce methyl groups at positions 1 and 3 .

- Chloroacetylation: Introducing the chloroacetyl group at position 5 using chloroacetic acid derivatives. For example, reacting with chloroacetyl chloride in anhydrous DMF at 0–5°C, followed by neutralization with triethylamine to minimize hydrolysis .

- Yield Optimization:

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks to confirm substituents:

- LCMS: Confirm molecular weight (e.g., [M+H]⁺ at m/z 258.1) and detect impurities .

- X-ray Crystallography: Resolve crystal structures to validate substituent positioning, as demonstrated for analogous pyrimidine-diones .

Q. How do substituent modifications at positions 5 and 6 influence the compound’s physicochemical properties?

Methodological Answer:

- Chloroacetyl Group (Position 5): Enhances electrophilicity, enabling nucleophilic substitutions (e.g., with thioacetamide to form thiazole derivatives) .

- Amino Group (Position 6): Participates in hydrogen bonding, affecting solubility and crystallinity. Replace with azido or nitro groups to study reactivity shifts .

- Methyl Groups (Positions 1 and 3): Increase lipophilicity, impacting membrane permeability in biological assays .

Advanced Research Questions

Q. How can derivatives of this compound be designed to target eukaryotic elongation factor-2 kinase (eEF-2K) for cancer therapeutics?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- Replace the chloroacetyl group with bioisosteres (e.g., thiazole rings) to enhance binding to eEF-2K’s ATP pocket .

- Introduce cyclopropyl or benzyl groups at position 1 to improve metabolic stability, as seen in compound 21 (IC₅₀ = 0.8 μM) .

- Biological Assays:

- Test inhibition via kinase activity assays using purified eEF-2K and ATP-competitive ELISA .

- Validate cytotoxicity in cancer cell lines (e.g., MDA-MB-231) with IC₅₀ values compared to controls .

Q. What computational tools can predict reaction pathways for synthesizing novel derivatives?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states for chloroacetylation and alkylation steps .

- Machine Learning: Train models on reaction databases to predict optimal solvents, temperatures, and catalysts. For example, DMF and K₂CO₃ are prioritized for SN2 reactions in pyrimidine systems .

- Reaction Path Search Software: Apply tools like GRRM to identify low-energy pathways and avoid side products (e.g., hydrolysis of chloroacetyl groups) .

Q. How can conflicting NMR or biological activity data be resolved during structural validation?

Methodological Answer:

- Data Contradiction Analysis:

- NMR Discrepancies: Compare experimental shifts with computed values (e.g., using ACD/Labs or ChemDraw). For example, unexpected δ 7.5 ppm peaks may indicate aromatic byproducts .

- Biological Variability: Replicate assays under standardized conditions (e.g., fixed ATP concentrations) and use statistical tools (ANOVA) to assess significance .

- Advanced Techniques:

- 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives .

- X-ray crystallography to unambiguously confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。